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molecular formula C6H7N5 B8654080 2-Azido-3,6-dimethylpyrazine CAS No. 83505-98-0

2-Azido-3,6-dimethylpyrazine

Cat. No. B8654080
M. Wt: 149.15 g/mol
InChI Key: SNSWHGVBOXMHAS-UHFFFAOYSA-N
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Patent
US07608618B2

Procedure details

To a stirred solution of 2-chloro-3,5-dimethyl pyrazine (1.0 mL; 8.3 mmol) in dimethylformamide (10 mL) was added sodium azide (539 mg; 8.3 mmol). The reaction was heated to 100° C. and stirred for 12 hours. The reaction was cooled to room temperature, diluted with 50 mL of ethyl acetate and washed with aqueous 10% sodium carbonate (1×50 mL), brine (50 mL), then dried (MgSO4) and filtered. The material was purified using a biotage 12L cartridge eluting with hexanes and ethyl acetate (3:1) to yield an off white solid (42% yield).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
539 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
42%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7](C)=[N:6][C:5]([CH3:9])=[CH:4][N:3]=1.[N-:10]=[N+:11]=[N-:12].[Na+].[CH3:14]N(C)C=O>C(OCC)(=O)C>[N:10]([C:7]1[C:2]([CH3:14])=[N:3][CH:4]=[C:5]([CH3:9])[N:6]=1)=[N+:11]=[N-:12] |f:1.2|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
ClC1=NC=C(N=C1C)C
Name
Quantity
539 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
WASH
Type
WASH
Details
washed with aqueous 10% sodium carbonate (1×50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The material was purified
WASH
Type
WASH
Details
eluting with hexanes and ethyl acetate (3:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N(=[N+]=[N-])C1=NC(=CN=C1C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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